2-(1-Ethoxypiperidin-4-yl)acetic acid
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Overview
Description
2-(1-Ethoxypiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C9H17NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxypiperidin-4-yl)acetic acid typically involves the reaction of piperidine derivatives with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxypiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Ethoxypiperidin-4-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxypiperidin-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methoxypiperidin-4-yl)acetic acid
- 2-(1-Propoxypiperidin-4-yl)acetic acid
- 2-(1-Butoxypiperidin-4-yl)acetic acid
Uniqueness
2-(1-Ethoxypiperidin-4-yl)acetic acid is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, the ethoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H17NO3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(1-ethoxypiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C9H17NO3/c1-2-13-10-5-3-8(4-6-10)7-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
AYOJSFROBQXWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCON1CCC(CC1)CC(=O)O |
Origin of Product |
United States |
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